![molecular formula C23H14Cl2F3N5 B2985455 N-(2,4-dichlorobenzyl)-3-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 872206-36-5](/img/structure/B2985455.png)
N-(2,4-dichlorobenzyl)-3-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dichlorobenzyl)-3-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C23H14Cl2F3N5 and its molecular weight is 488.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Antihistaminic Agents : Novel triazoloquinazolinone derivatives have been synthesized and tested for their in vivo H(1)-antihistaminic activity, with some compounds showing significant protection against histamine-induced bronchospasm in animal models. This research demonstrates the potential of triazoloquinazolinones as new classes of antihistamines with minimal sedation effects (Alagarsamy, Shankar, & Murugesan, 2008).
Adenosine Receptor Antagonists : Studies on derivatives of the triazoloquinazoline adenosine antagonist CGS15943 have shown high affinity and selectivity for human A3 receptor subtypes, highlighting their potential as selective adenosine receptor modulators (Kim, Ji, & Jacobson, 1996).
Antimicrobial and Nematicidal Agents : Synthesis and evaluation of triazoloquinazolinylthiazolidinones have demonstrated significant antimicrobial and nematicidal properties, suggesting their use as potent agents in addressing microbial infections and nematode infestations (Reddy, Kumar, & Sunitha, 2016).
Anticancer Activity : Research into triazolo[4,3-a]quinazolin-5(6H)-ones has identified compounds with potent benzodiazepine binding activity, which could serve as leads for the development of novel anticancer agents. These studies also highlight the importance of the 2-substituent and ring substitution in modifying biological activity (Francis et al., 1991).
Drug Development Potential
Antidepressant and Antitumor Agents : Some 4-amino[1,2,4]triazolo[4,3-a]quinoxalines have shown to reduce immobility in behavioral despair models in rats upon acute administration, indicating their potential as rapid-acting antidepressant agents. Moreover, these compounds have shown to bind avidly to adenosine A1 and A2 receptors, which may correlate with their antidepressant effects (Sarges et al., 1990).
Tubulin Polymerization Inhibitors : A series of 1-phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, designed as analogues to the vascular disrupting agent CA-4, were tested for their tubulin polymerization and growth inhibitory activities. The research identified potent inhibitors of tubulin assembly with significant anticancer activity, suggesting their role as potential vascular disrupting agents in cancer therapy (Driowya et al., 2016).
Propiedades
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14Cl2F3N5/c24-16-9-8-14(18(25)11-16)12-29-21-17-6-1-2-7-19(17)33-22(30-21)20(31-32-33)13-4-3-5-15(10-13)23(26,27)28/h1-11H,12H2,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHVACKMBWJTQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=C(N=NN23)C4=CC(=CC=C4)C(F)(F)F)NCC5=C(C=C(C=C5)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14Cl2F3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
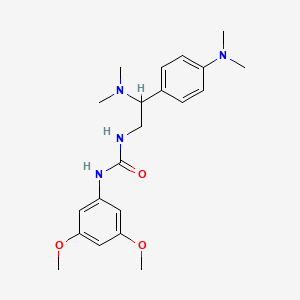
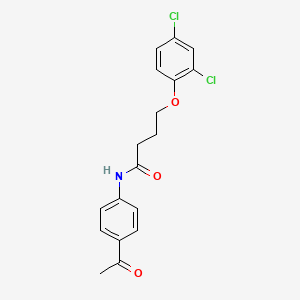
![3-ethyl-2-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2985377.png)


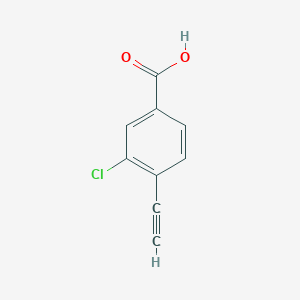
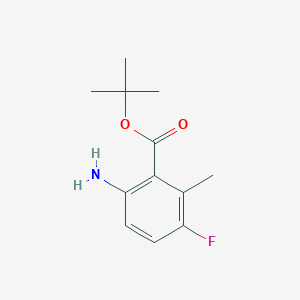
![Thieno[3,2-b]furan](/img/structure/B2985385.png)
![ethyl 4-(2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2985387.png)
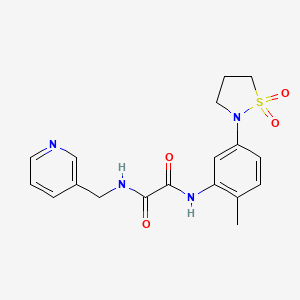
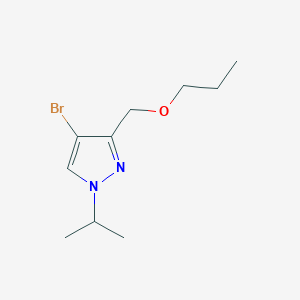
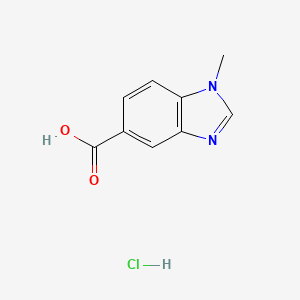
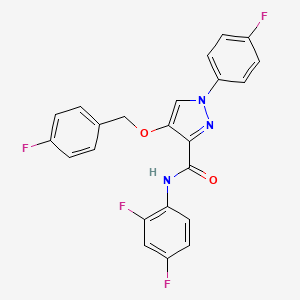
![2-{5-[(2-amino-2-oxoethyl)thio]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(thien-2-ylmethyl)acetamide](/img/structure/B2985395.png)
